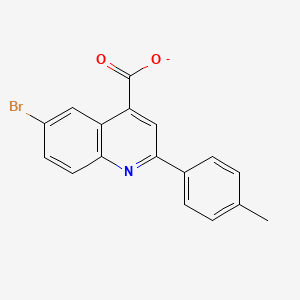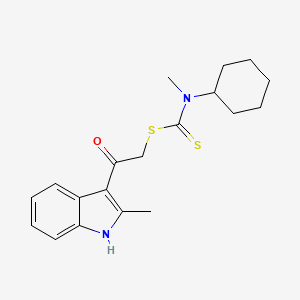![molecular formula C18H12BrN3OS B11590894 (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590894.png)
(5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a methylphenyl group attached to a thiazolotriazole core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-(2-methylphenyl)thiazol-4-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final thiazolotriazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a saturated alkyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Brominated quinones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies involving enzyme inhibition, protein binding, and cellular imaging.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and catalysis.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases, proteases, and oxidoreductases.
Pathways: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
- (5Z)-5-(3-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness: Compared to its analogs, (5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits unique reactivity due to the presence of the bromine atom. This allows for specific chemical transformations that are not possible with other halogenated derivatives. Additionally, its biological activity profile may differ, offering distinct therapeutic potentials.
属性
分子式 |
C18H12BrN3OS |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-bromophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-5-2-3-8-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-4-7-13(19)9-12/h2-10H,1H3/b15-10- |
InChI 键 |
YLJXMUNSMPIOSS-GDNBJRDFSA-N |
手性 SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2 |
规范 SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11590811.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11590827.png)
![(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11590830.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11590833.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590838.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11590844.png)

![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B11590858.png)
![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(5Z)-3-propyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590875.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11590881.png)


